![molecular formula C10H14N4O2 B1441312 2-氨基-5H,6H,7H,8H-吡啶并[4,3-d]嘧啶-6-羧酸乙酯 CAS No. 1258651-96-5](/img/structure/B1441312.png)
2-氨基-5H,6H,7H,8H-吡啶并[4,3-d]嘧啶-6-羧酸乙酯
描述
Ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes both pyridine and pyrimidine rings, allows for diverse chemical reactivity and biological activity.
科学研究应用
Ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用机制
Target of Action
Similar compounds have been known to act as inhibitors of parp (poly adp ribose polymerase), a family of proteins involved in cellular processes such as dna repair and programmed cell death .
Mode of Action
If it acts as a parp inhibitor like its similar compounds, it would bind to the parp enzyme, preventing it from performing its function in the dna repair process .
Biochemical Pathways
If it acts as a PARP inhibitor, it would affect the DNA repair pathway, leading to the accumulation of DNA damage in cells, which could result in cell death .
Result of Action
If it acts as a PARP inhibitor, it could lead to the accumulation of DNA damage in cells, potentially resulting in cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl cyanoacetate with 2-aminopyridine under basic conditions to form an intermediate. This intermediate undergoes cyclization and subsequent functional group transformations to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis might use continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems can also help in monitoring and controlling the reaction parameters, leading to a more efficient production process.
化学反应分析
Types of Reactions
Ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridine or pyrimidine rings, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenated derivatives can be used as starting materials, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
相似化合物的比较
Ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate can be compared with other pyridopyrimidine derivatives, such as:
2-Amino-4H,5H,6H,7H-pyrido[3,4-d]pyrimidine-6-carboxylate: Similar structure but different ring fusion pattern, leading to distinct reactivity and biological activity.
2-Amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylate:
The uniqueness of ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate lies in its specific ring structure and functional groups, which confer unique reactivity and biological properties compared to its analogs.
属性
IUPAC Name |
ethyl 2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-2-16-10(15)14-4-3-8-7(6-14)5-12-9(11)13-8/h5H,2-4,6H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEIWGDLUVWFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=NC(=NC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


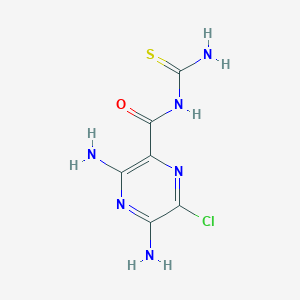

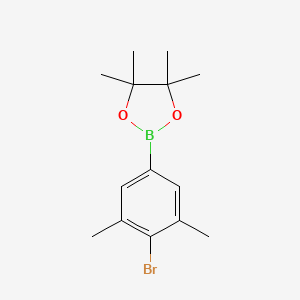
![7-Bromo-5-methylbenzo[b]thiophene](/img/structure/B1441235.png)
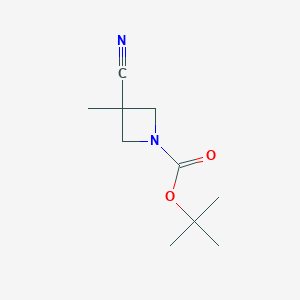
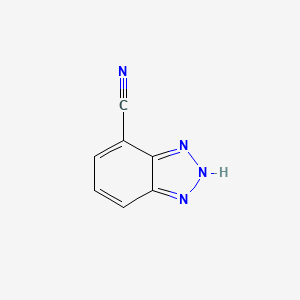
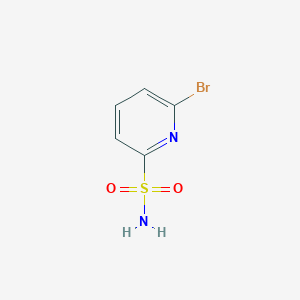


![{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1441243.png)



![Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate](/img/structure/B1441252.png)
